molecular formula C23H15BrClN3O B12935450 4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one

4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one

Cat. No.: B12935450
M. Wt: 464.7 g/mol
InChI Key: VKXIUXNIQXZVAI-IAXUOCBKSA-N
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Description

4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-chlorobenzylamine to form an intermediate Schiff base. This intermediate is then reacted with phenylglyoxal in the presence of a base, such as sodium hydroxide, to yield the final imidazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and employing industrial reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the imine group, converting it to an amine using reducing agents such as sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amino derivatives.

    Substitution: Compounds with different substituents replacing bromine or chlorine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies investigate its efficacy and safety as a pharmaceutical agent.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one involves its interaction with cellular targets. It can bind to enzymes or receptors, altering their activity. The presence of halogen atoms enhances its ability to penetrate cell membranes, increasing its bioavailability. The compound may also induce oxidative stress in cells, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzylidene)-1-((2-bromobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one
  • 4-(4-Fluorobenzylidene)-1-((2-iodobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one

Uniqueness

Compared to similar compounds, 4-(4-Bromobenzylidene)-1-((2-chlorobenzylidene)amino)-2-phenyl-1H-imidazol-5(4H)-one is unique due to the specific positioning of bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the imidazole and phenyl groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H15BrClN3O

Molecular Weight

464.7 g/mol

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-3-[(E)-(2-chlorophenyl)methylideneamino]-2-phenylimidazol-4-one

InChI

InChI=1S/C23H15BrClN3O/c24-19-12-10-16(11-13-19)14-21-23(29)28(22(27-21)17-6-2-1-3-7-17)26-15-18-8-4-5-9-20(18)25/h1-15H/b21-14+,26-15+

InChI Key

VKXIUXNIQXZVAI-IAXUOCBKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)Br)/C(=O)N2/N=C/C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2N=CC4=CC=CC=C4Cl

Origin of Product

United States

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